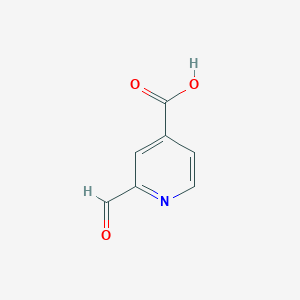

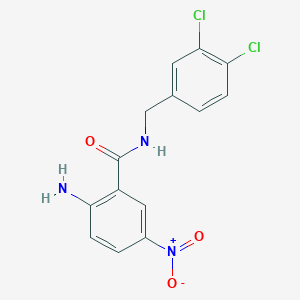

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide is a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related benzamide derivatives and their biological activities. For instance, benzamide derivatives have been studied for their hypoxia-selective cytotoxicity, antiarrhythmic activity, and interactions with DNA .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multiple steps, including the displacement of halogen groups, reduction of nitro groups, and cyclization reactions. For example, the synthesis of hypoxia-selective cytotoxins involves the displacement of chloro groups with diethanolamine, followed by dimesylation and mesylate displacement with LiCl . Similarly, the synthesis of 2-amino-4-chlorocyanobenzene, a related compound, involves cyanidation, hydrogenation, and reaction with sodium azide to form a tetrazole derivative .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of amide groups, nitro groups, and various substituents such as chloro or amino groups. Spectroscopic techniques like 1H-NMR, UV-Vis, FT-IR, and FT-Raman, along with X-ray crystallography and DFT calculations, are used to characterize these structures. For instance, studies have shown that the amide unit can function as both a hydrogen bond donor and acceptor, forming strong intermolecular hydrogen bonds .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions, including enzymatic and radiolytic reductions. The reduction of nitro groups to amines or hydroxylamines is a key reaction, which can significantly alter the cytotoxicity of the compounds. For example, the reduction of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide leads to the formation of more cytotoxic amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of nitro groups and halogen substituents can affect the electron affinity and reduction potential of these compounds. For example, regioisomers of a hypoxia-selective cytotoxin with meta-disposed nitro groups showed different reduction potentials and cytotoxicities compared to ortho or para isomers . Additionally, Ni(II) complexes with 2-aminobenzamide ligands have been characterized by their stoichiometry, non-electrolytic nature, and octahedral geometry .

科学的研究の応用

Synthesis and Chemical Reactions

- Synthesis of Isoquinolin-1-ones : 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, closely related to 4-methyl- and 4-benzyl-5-aminoisoquinolin-1-ones, has been synthesized using Pd-catalyzed cyclizations, providing insights into its potential utility in the synthesis of water-soluble PARP-1 inhibitors (Dhami et al., 2009).

- Formation of Chlorantraniliprole : The compound is used in a series of reactions, including esterification, reduction, chlorination, and aminolysis, leading to the synthesis of chlorantraniliprole, indicating its role in synthesizing agriculturally significant compounds (Yi-fen et al., 2010).

Bioavailability and Metabolism Studies

- Metabolism and Mutagenicity of GW9662 : The bioavailability and metabolism of 2-chloro-5-nitro-N-phenylbenzamide, a compound structurally similar to 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, have been studied. It revealed that its mutagenicity depends on nitroreduction and its systemic circulation is predominantly in the form of its reduced metabolite (Kapetanovic et al., 2012).

Pharmaceutical Applications

- Antiarrhythmic Activity : Derivatives of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, structurally related to 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, have been synthesized and studied for their antiarrhythmic activities, indicating potential in cardiac therapeutics (Likhosherstov et al., 2014).

Safety And Hazards

This involves a description of how to safely handle and store the compound, as well as the risks associated with exposure to the compound.

将来の方向性

This involves a discussion of potential future research directions, such as new reactions that the compound could undergo, or new applications for the compound in fields like medicine or materials science.

I hope this helps! If you have any other questions, feel free to ask.

特性

IUPAC Name |

2-amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O3/c15-11-3-1-8(5-12(11)16)7-18-14(20)10-6-9(19(21)22)2-4-13(10)17/h1-6H,7,17H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQJCULNKULRGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625843 |

Source

|

| Record name | 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide | |

CAS RN |

247569-82-0 |

Source

|

| Record name | 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)